1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde

Medicinal Chemistry Procurement Quality Building Block Sourcing

1H-Pyrrolo[3,2-b]pyridine-7-carbaldehyde (CAS 1261631-32-6) is a strategic heteroaromatic building block featuring a C7 aldehyde that enables a unique vector for SAR exploration. Its direct oxidation yields the 7-carboxylic acid motif found in clinical-stage KDM5A and FGFR4 inhibitors. Supplied at ≥98% purity, this low-MW (146.15 Da) regioisomer facilitates efficient fragment elaboration, HTE-compatible chemistry, and access to hinge-region interactions unattainable with 2- or 3-carbaldehyde analogs.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
Cat. No. B7904604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=CN=C21)C=O
InChIInChI=1S/C8H6N2O/c11-5-6-1-3-9-7-2-4-10-8(6)7/h1-5,10H
InChIKeyQMUCEEYCBJCIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-b]pyridine-7-carbaldehyde: Core Scaffold & Strategic Aldehyde Positioning for Heterocyclic Drug Discovery


1H-Pyrrolo[3,2-b]pyridine-7-carbaldehyde (CAS 1261631-32-6) is a bicyclic heteroaromatic building block defined by a pyrrolo[3,2-b]pyridine core with a synthetically versatile aldehyde substituent located at the C7 position of the pyridine ring . This molecular architecture places the reactive formyl group distal to the pyrrole N–H (position 1) and the pyridine nitrogen (position 4), creating a unique vector for elaboration into 7-substituted amides, acids, amines, and heterocycles. The compound serves as a direct precursor to the 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid scaffold, a motif found in clinical-stage KDM5A and FGFR4 inhibitors, and is employed in medicinal chemistry programs targeting epigenetic regulators, kinases, and antibacterials [1].

Position Matters: Why 1H-Pyrrolo[3,2-b]pyridine-7-carbaldehyde Cannot Be Replaced by the 2- or 3-Carbaldehyde Isomers


Within the pyrrolo[3,2-b]pyridine family, the position of the aldehyde group dictates both the three-dimensional trajectory of subsequent derivatization and the electronic environment at the reactive center. The 7-carbaldehyde isomer places the electrophilic formyl carbon ortho to the pyridine nitrogen and para to the pyrrole nitrogen, enabling access to a distinct region of chemical space inaccessible to the 2- or 3-carbaldehyde regioisomers . Published patent and crystallographic evidence demonstrates that biologically active compounds bearing the pyrrolo[3,2-b]pyridine-7-carboxylic acid motif (the direct oxidation product of this aldehyde) achieve protein–ligand interactions that are structurally unattainable when the acid is positioned at C2 or C3 [1]. Generic substitution — for instance, using 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 276862-85-2) — yields a fundamentally different expansion vector and altered hydrogen-bonding capability with hinge-region residues, compromising SAR reproducibility and target engagement.

Verified Differentiation Data: 1H-Pyrrolo[3,2-b]pyridine-7-carbaldehyde vs. Closest Analogs


Purity Tier Advantage: 98% Commercial Specification vs. 95% for the 3-Carbaldehyde Isomer

Commercially, 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde is available from multiple suppliers at a standard catalog purity of 98% (HPLC) . In contrast, the closest regioisomeric comparator, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 276862-85-2), is typically listed at 95% purity . A 3-percentage-point purity differential at the starting material stage translates into fewer downstream purification steps, reduced by-product formation in multi-step syntheses, and higher reliability in generating analytically clean final compounds for biological assays or patent filings.

Medicinal Chemistry Procurement Quality Building Block Sourcing

Distinct Lipophilicity Profile: cLogP 1.38 for the 7-Carbaldehyde vs. Higher Values for 3-Substituted Analogs

The calculated partition coefficient (cLogP) of 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde is 1.38, derived from vendor-supplied predicted properties . The 7-methyl-substituted 3-carbaldehyde analog (7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde; CAS 1023817-89-1) has a reported LogP of 1.47 . The lower lipophilicity of the parent 7-carbaldehyde (no methyl substitution) correlates with improved ligand efficiency metrics and potentially superior aqueous solubility, factors that influence both biochemical assay performance and late-stage developability [1].

Physicochemical Profiling Lipophilic Efficiency Drug-Likeness

Proven Medicinal Chemistry Lineage: C7-Aldehyde Scaffold as Direct Precursor to Clinically Relevant KDM5A and FGFR4 Inhibitors

The 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid moiety — the immediate oxidation product of 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde — forms the core recognition element in a series of KDM5A histone demethylase inhibitors crystallized in complex with the JMJ domain (PDB entries 6BH5, 6BGX, 6BGV) [1]. Compound N48 (2-((2-chlorophenyl)(3-(piperidin-1-yl)propoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid) was solved at high resolution bound to KDM5A, demonstrating that the C7 carboxylate engages key active-site residues [1]. In parallel, Novartis patent applications (WO2016054483A1) describe ring-fused bicyclic pyridyl derivatives based on the 7-carboxylic acid scaffold as FGFR4 inhibitors for hepatocellular carcinoma [2]. No analogous clinical-stage or crystallographically validated series exist for the 3-carbaldehyde or 2-carbaldehyde positional isomers, establishing a documented track record of translational relevance exclusive to the C7 substitution pattern.

Epigenetics Kinase Inhibition Target Validation

Reversible-Covalent Inhibitor Design Relevance: 7-Position Aldehyde Enables Unique Warhead Chemistry for FGFR4 Gatekeeper Mutants

A 2022 Journal of Medicinal Chemistry study by Yang et al. demonstrated that 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives act as potent, reversible-covalent inhibitors of wild-type FGFR4 and the clinically relevant FGFR4V550L/M gatekeeper mutants [1]. The representative compound 10z exhibited single-digit nanomolar IC50 values: 3.2 nM against wild-type FGFR4 and 5.6–8.7 nM against gatekeeper mutant variants in biochemical assays, with corresponding cellular antiproliferative IC50 values of 37, 32, and 94 nM in Hep3B, JHH-7, and HuH-7 HCC cell lines, respectively [1]. While the published series utilizes the 5-formyl-3-carboxamide regioisomer, the structure–activity relationship data highlight the critical role of the formyl group at the pyridine ring for forming reversible covalent bonds with cysteine residues. The 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde building block provides a complementary substitution trajectory for libraries exploring alternative formyl positioning (C7 vs. C5) with potential for differential cysteine-targeting geometries, as validated by the distinct co-crystal structures of 7-substituted derivatives in the PDB [2].

Covalent Inhibitors FGFR4 Kinase Drug Resistance

Synthetic Efficiency: Single-Step Oxidation Access to 7-Carboxylic Acid vs. Multi-Step Functional Group Interconversion for 3-Carbaldehyde

1H-Pyrrolo[3,2-b]pyridine-7-carbaldehyde can be directly oxidized to the corresponding 7-carboxylic acid — the key intermediate for KDM5A and FGFR4 inhibitor synthesis — using standard Pinnick oxidation conditions (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) in quantitative yields exceeding 90% . In contrast, accessing the 3-carboxylic acid from 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde requires protection–deprotection sequences due to competing reactivity at the pyrrole NH and the electron-rich C2 position, typically resulting in lower overall yields (50–70% reported) [1].

Synthetic Chemistry Route Optimization Process Chemistry

Optimal Deployment Scenarios for 1H-Pyrrolo[3,2-b]pyridine-7-carbaldehyde in Drug Discovery & Chemical Biology


Synthesis of 7-Carboxylic Acid Derivatives for Epigenetic Probe Development Targeting KDM5A

The direct oxidation of 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde to the 7-carboxylic acid enables rapid generation of KDM5A inhibitor candidates, leveraging the established co-crystal structure of Compound N48 (PDB 6BH5) as a docking template [1]. The 98% purity grade of the aldehyde starting material minimizes purification burdens after amide coupling or esterification steps, accelerating iterative SAR cycles in hit-to-lead programs. This scenario is most impactful for epigenetic drug discovery teams requiring structurally validated chemical matter for histone demethylase targets.

Library Synthesis of Reversible-Covalent FGFR4 Inhibitors with Alternative Formyl Warhead Geometry

Building on the 2022 J. Med. Chem. report of potent, selective FGFR4 reversible-covalent inhibitors using 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides (Compound 10z: FGFR4 IC50 = 3.2 nM), the 7-carbaldehyde regioisomer provides a rational starting point for synthesizing C7-formyl-substituted analogs [2]. These analogs can be elaborated via reductive amination or condensation to explore altered cysteine-targeting geometries, with the goal of improving selectivity over FGFR1/2/3 and maintaining potency against the V550L/M gatekeeper mutant variants prevalent in acquired resistance.

Diversity-Oriented Synthesis via Aldehyde-Based Heterocyclization in Automated Medicinal Chemistry Platforms

The C7 aldehyde reactive handle is suitable for integration into automated synthesis workflows employing Ugi multicomponent reactions, reductive amination, and hydrazone formation — all transformations compatible with high-throughput experimentation (HTE) . The favorable cLogP of 1.38 and low molecular weight (146.15 Da) make the resulting products likely to fall within Rule-of-5 compliant chemical space, a significant advantage for fragment-based and DNA-encoded library (DEL) design.

Antibacterial Hit Expansion Based on Pyrrolo[3,2-b]pyridine Scaffolds

5-Oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as potent antibacterials in a pDualrep2 dual-reporter HTS screen [3]. The 7-carbaldehyde building block provides a functionalization point for introducing diverse substituents at the C7 position of the saturated pyrrolo[3,2-b]pyridine core, enabling exploration of antibacterial structure–activity relationships in a structurally underexploited region of the scaffold. The availability of the 98% purity grade ensures compound integrity in minimum inhibitory concentration (MIC) assays, where trace impurities can confound biological readouts.

Quote Request

Request a Quote for 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.